2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide is a synthetic organic compound with the molecular formula and a molecular weight of 345.85 g/mol. This compound is classified as an amide and is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The compound features a chlorophenoxy group, a pyrazoloimidazole moiety, and a propanamide backbone, which contribute to its biological activity and chemical stability.
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide can be approached through several methods:
Technical details regarding reaction conditions (temperature, solvent choice, reaction time) are crucial for optimizing yield and purity.
The molecular structure of 2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide can be described as follows:
InChI=1S/C19H22ClN3O/c1-12(24)20-18(21)16-25-17(22)14-8-6-13(23)7-9-14/h6-9,12H,10-11H2,1-5H3,(H,20,24)
.This structural configuration is essential for understanding the compound's reactivity and interaction with biological targets.
The compound may undergo several chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing analogs.
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide involves its interaction with specific biological targets:
Data supporting these mechanisms often come from in vitro studies and receptor binding assays.
The physical and chemical properties of 2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide include:
These properties influence its handling and application in laboratory settings.
The scientific uses of 2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide include:
Further research may expand its applications into therapeutic areas such as oncology or neurology.
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2